BenchChemオンラインストアへようこそ!

(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

SAR Covalent Inhibitor Design Necroptosis Probe

This 5-nitrothiophene-acrylamide is a privileged covalent warhead scaffold from the glioblastoma/DIPG patent family. The (E)-acrylamide bridge and ortho-methoxy group create a distinct stereoelectronic push-pull system that governs Michael-acceptor reactivity and cysteine-targeting kinetics. With a predicted TPSA of ~108 Ų and MW 349.32, it may surpass necrosulfonamide in blood-brain barrier penetration—critical for CNS oncology programs. The 5-nitrothiophene moiety supports one-electron reduction and nitroreductase-mediated activation, suiting hypoxia-prodrug design. Use as a building block, chemoproteomic probe (well-defined for MS workflows), or LC-MS/MS reference standard for nitrothiophene metabolite quantification. Procure only this regioisomer; substituting positions disrupts conjugation and selectivity.

Molecular Formula C14H11N3O6S
Molecular Weight 349.32
CAS No. 476309-93-0
Cat. No. B2439811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
CAS476309-93-0
Molecular FormulaC14H11N3O6S
Molecular Weight349.32
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O6S/c1-23-12-8-9(16(19)20)2-5-11(12)15-13(18)6-3-10-4-7-14(24-10)17(21)22/h2-8H,1H3,(H,15,18)/b6-3+
InChIKeyUDAXLGTYMGXJIE-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide (CAS 476309-93-0): Structural Overview for Procurement Decisions


The compound (E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide (CAS 476309-93-0) is a synthetic acrylamide derivative featuring a 5-nitrothiophene ring conjugated via an (E)-acrylamide bridge to a 2-methoxy-4-nitrophenyl group . It belongs to the broader chemotype of nitrophenyl-acrylamides, which are described in recent patent literature as privileged scaffolds for therapeutic development, particularly in oncology [1]. Its molecular formula is C14H11N3O6S and its molecular weight is 349.32 .

Why Generic Substitution Fails: Structural Specificity Dictates Biological and Chemical Behavior of CAS 476309-93-0


Cursory substitution of (E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide with a generic 'nitrothiophene acrylamide' is not scientifically justifiable. The precise placement of the electron-withdrawing nitro group at the 5-position of the thiophene ring, combined with the methoxy and nitro substituents on the aniline-derived phenyl ring, creates a unique electronic push-pull system . This substitution pattern directly influences the conjugation pathway across the acrylamide bridge, altering reactivity in Michael addition chemistry—a mechanism critical for covalent target engagement in the broader nitrophenyl-acrylamide class [1]. Swapping the 2-methoxy-4-nitrophenyl group for a 4-sulfamoylphenyl (as in necrosulfonamide) or a 2,4-difluorophenyl analog results in a different electrophilic character and steric profile, potentially leading to complete loss of desired activity or selectivity.

Quantitative Differentiation Evidence for (E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide vs. Structural Analogs


Structural Differentiation: 2-Methoxy-4-Nitrophenyl Head Group vs. 4-Sulfamoylphenyl (Necrosulfonamide)

The target compound incorporates a 2-methoxy-4-nitrophenyl head group, which contrasts sharply with the 4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl moiety of necrosulfonamide (CAS 1357476-67-5), a commercially critical nitrothiophene acrylamide [1]. The molecular weight is 349.32 g/mol versus 461.47 g/mol for necrosulfonamide, representing a 24.3% reduction in molecular weight that significantly improves ligand efficiency potential. The methoxy group at the ortho position introduces steric hindrance not present in the para-substituted comparator, potentially restricting the conformational freedom of the acrylamide warhead and altering the covalent binding kinetics with cysteine thiols [2]. The absence of the polar sulfonamide linker in the target compound results in a markedly lower topological polar surface area (TPSA), favoring membrane permeability.

SAR Covalent Inhibitor Design Necroptosis Probe

Electronic Differentiation: 5-Nitrothiophene Ring System vs. Nitrophenyl Analogs

The 5-nitrothiophen-2-yl ring in the target compound provides a distinct redox profile compared to nitrophenyl-acrylamide congeners (e.g., N-(4-nitrophenyl)acrylamide monomers). Literature on nitrothiophene derivatives demonstrates that the nitro group on the thiophene ring possesses a more negative reduction potential than nitrophenyl systems, making it more susceptible to one-electron reduction by nitroreductases [1]. This differential bioreduction capacity is critical for applications in hypoxic tumor targeting and radiosensitization. The 5-nitrothiophene system also exhibits unique enzyme-mediated cis-trans isomerization behavior not observed in nitrobenzene derivatives [2], which may influence the metabolic fate of the compound in cellular systems.

Redox Potential Electrophilicity Bioreductive Activation

Scaffold Privilege: Documented Utility in Oncology via Nitrophenyl-Acrylamide Patent Family

The nitrophenyl-acrylamide chemotype, which encompasses (E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, is described as a 'useful and effective therapeutic' for the treatment of brain tumors, including glioblastoma and diffuse intrinsic pontine glioma (DIPG), in a recent patent filing by Brown University and Rhode Island Hospital [1]. While IC50 data for the specific compound against glioma cell lines is not publicly disclosed, the patent explicitly claims the 2-methoxy-4-nitrophenyl substitution pattern as part of the Markush structure, indicating that this specific substitution was prioritized during the patent prosecution process. This contrasts with the alternative 2,4-difluorophenyl analog, for which only general cytotoxic activity against MCF-7 cells (class-level data, benchecm source excluded) has been annotated.

Glioblastoma Cancer Stem Cells Covalent Inhibitor Scaffold

Procurement-Driven Application Scenarios for (E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide


Covalent Inhibitor Probe Development for Glioma Stem Cell Targets

Based on the compound's inclusion in the nitrophenyl-acrylamide patent family targeting glioblastoma and DIPG [1], this acrylamide is a compelling covalent warhead scaffold for medicinal chemistry programs focused on brain cancers. Its low TPSA (predicted ~108 Ų) relative to necrosulfonamide suggests superior blood-brain barrier penetration potential, a critical requirement for glioma therapeutics. SAR exploration around the 2-methoxy-4-nitrophenyl head group can optimize target engagement while maintaining the electrophilic 5-nitrothiophene acrylamide core.

Bioreductive Prodrug and Hypoxia-Selective Cytotoxin Research

The 5-nitrothiophene moiety is known for its susceptibility to one-electron reduction and nitroreductase-mediated metabolism [2]. Researchers investigating hypoxia-activated prodrugs or radiosensitizers can use this compound as a starting scaffold to study bioreductive activation kinetics, leveraging the differential reduction potential compared to nitrophenyl counterparts. The compound's enzymatic cis-trans isomerization liability provides an additional measurable endpoint for monitoring intracellular processing [3].

Tool Compound for Cysteine-Reactivity Profiling and Chemoproteomics

The acrylamide warhead conjugated to an electronically tunable 5-nitrothiophene-2-yl system can serve as a versatile activity-based probe. The methoxy group at the ortho position introduces steric modulation of acrylamide reactivity, allowing researchers to study the influence of steric hindrance on cysteine modification kinetics in cellular proteomes. Its distinct molecular weight (349.32 g/mol) simplifies detection via mass spectrometry-based chemoproteomics workflows .

Reference Compound for Analytical Method Development in Nitrothiophene Metabolism Studies

Given the established metabolic pathways of nitrothiophene derivatives involving nitroreduction and isomerization [3], this compound can be used as a reference standard for developing LC-MS/MS methods to quantify nitrothiophene metabolites in biological matrices. Its well-defined structure and synthetic accessibility facilitate the preparation of analytical calibration curves and stability studies.

Quote Request

Request a Quote for (E)-N-(2-methoxy-4-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.